molecular formula C14H10ClNO5 B6383032 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261933-11-2

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6383032
CAS RN: 1261933-11-2
M. Wt: 307.68 g/mol
InChI Key: FTYATIPTKNHQTJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the family of nitrophenols, which are compounds that contain an aromatic ring with a nitro group attached to it. 4-CMP-2NP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It has a melting point of 78-80°C and is stable at room temperature.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the preparation of nitroaromatic compounds and nitroheterocycles. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used to study the properties of nitrophenols, such as their reactivity, solubility, and stability.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group can be reduced to a nitroso group, which can then react with other molecules to form various products. Additionally, the nitro group can undergo oxidation to form nitric oxide, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it is believed that the nitro group of the compound is responsible for its reactivity and can lead to the formation of various products when it reacts with other molecules. Additionally, it is possible that the compound could have an effect on the metabolism of certain chemicals, as well as on the activity of enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its high purity, its low cost, and its stability at room temperature. Additionally, it is easy to handle and store, and it is soluble in common organic solvents. The limitations of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its potential for toxicity, its reactivity with other compounds, and its instability in the presence of strong bases and acids.

Future Directions

Future research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% should focus on its potential applications in scientific research, its biochemical and physiological effects, and its reactivity with other compounds. Additionally, further research should be conducted to determine the mechanism of action of the compound, as well as its potential toxicity. Finally, research should also be conducted to optimize the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% and to develop new methods for its use in laboratory experiments.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been well documented in the literature. The reaction involves the condensation of 2-chloro-5-methoxycarbonylphenol with 2-nitrophenol in the presence of a base catalyst. The reaction is carried out at temperatures between 90-100°C and yields 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in yields of up to 95%.

properties

IUPAC Name

methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYATIPTKNHQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686332
Record name Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol

CAS RN

1261933-11-2
Record name Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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